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1-(Ethoxymethyl)propylamine hydrochloride Documentation Hub

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  • Product: 1-(Ethoxymethyl)propylamine hydrochloride
  • CAS: 69450-89-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Ethoxybutan-2-amine Hydrochloride

This technical guide provides an in-depth analysis of 1-ethoxybutan-2-amine hydrochloride , a specialized chiral building block used in pharmaceutical synthesis. This document is structured for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-ethoxybutan-2-amine hydrochloride , a specialized chiral building block used in pharmaceutical synthesis. This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and application in medicinal chemistry.

Executive Summary & Chemical Identity

1-ethoxybutan-2-amine hydrochloride is a primary amine salt characterized by an ethyl ether linkage at the C1 position and an amine group at the chiral C2 position of a butane backbone. It serves as a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors, where the ether oxygen provides hydrogen bond acceptance and the chiral center allows for stereoselective drug design.

The hydrochloride salt form is preferred in drug development due to its enhanced crystallinity, water solubility, and stability compared to the hygroscopic free base.

Structural Specifications
PropertyDetail
IUPAC Name 1-ethoxybutan-2-amine hydrochloride
Chemical Formula C₆H₁₅NO · HCl
Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Chiral Center C2 (Available as R, S, or racemic)
Functional Groups Primary Amine, Ether
SMILES (Free Base) CCC(N)COCC
Key Precursor 2-aminobutan-1-ol (CAS: 96-20-8 for dl)

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and synthesis planning. The ether moiety increases lipophilicity compared to the parent amino alcohol, while the amine functionality dictates the acid-base behavior.

ParameterValue (Estimated/Calculated)Significance in Drug Design
LogP (Free Base) ~0.6 - 0.9Moderate lipophilicity; good membrane permeability potential.
pKa (Amine) ~9.5 - 10.5Exists as a protonated cation at physiological pH (7.4).
Solubility (HCl Salt) High (>50 mg/mL in Water)Excellent for aqueous formulations and biological assays.
H-Bond Donors 3 (NH₃⁺)Critical for receptor binding interactions.
H-Bond Acceptors 1 (Ether Oxygen)Provides a vector for dipole interactions without donating protons.

Synthetic Routes & Manufacturing

The synthesis of 1-ethoxybutan-2-amine hydrochloride generally follows two primary strategies: Nucleophilic Substitution (Chiral Pool) or Reductive Amination . The Chiral Pool approach is preferred for generating enantiomerically pure compounds.

Route A: The "Chiral Pool" Strategy (Recommended)

This method utilizes commercially available chiral 2-aminobutan-1-ol. It requires protection of the nitrogen to prevent N-alkylation, followed by O-alkylation and deprotection.

Protocol:

  • Protection: React 2-aminobutan-1-ol with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to yield N-Boc-2-aminobutan-1-ol.

  • O-Alkylation: Treat the protected intermediate with Sodium Hydride (NaH) in dry THF at 0°C, followed by the addition of Ethyl Iodide (EtI). The NaH deprotonates the hydroxyl group, allowing nucleophilic attack on the ethyl iodide.

  • Deprotection & Salt Formation: Dissolve the ether intermediate in 1,4-dioxane and treat with 4M HCl in dioxane. The Boc group is cleaved, and the amine precipitates as the hydrochloride salt.

Route B: Reductive Amination

This route is viable if 1-ethoxybutan-2-one is available. It involves reacting the ketone with ammonium acetate and a reducing agent (e.g., NaCNBH₃). However, this typically yields a racemic mixture requiring subsequent resolution.

Synthesis Workflow Visualization

The following diagram illustrates the high-fidelity "Chiral Pool" synthesis pathway (Route A).

SynthesisPath Start Start: 2-aminobutan-1-ol (Chiral Precursor) Step1 Step 1: N-Protection (Boc2O, DCM, Et3N) Start->Step1 Inter1 Intermediate: N-Boc-2-aminobutan-1-ol Step1->Inter1 Yield >90% Step2 Step 2: O-Alkylation (NaH, EtI, THF, 0°C) Inter1->Step2 Inter2 Intermediate: N-Boc-1-ethoxybutan-2-amine Step2->Inter2 Nucleophilic Subst. Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Product: 1-ethoxybutan-2-amine HCl Step3->Final Precipitation

Caption: Step-by-step synthesis of 1-ethoxybutan-2-amine HCl via N-Boc protection strategy.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical signatures are expected.

Proton NMR (¹H-NMR, 400 MHz, D₂O)

The spectrum will display distinct signals for the ethyl ether and the butane backbone.

  • δ 0.90 (t, 3H): Terminal methyl of the butane chain (C4).

  • δ 1.15 (t, 3H): Methyl of the ethoxy group.

  • δ 1.60 (m, 2H): Methylene protons of the butane chain (C3).

  • δ 3.30 (m, 1H): Chiral methine proton at C2 (alpha to nitrogen).

  • δ 3.50 - 3.65 (m, 4H): Mixed signal containing the C1 methylene protons (adjacent to ether oxygen) and the methylene of the ethoxy group.

  • Note: The amine protons (NH₃⁺) will not be visible in D₂O due to deuterium exchange.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected m/z: 118.2 [M+H]⁺ (corresponds to the protonated free base).

Applications in Drug Discovery

1-ethoxybutan-2-amine is a valuable "fragment" in modern drug design, particularly in Fragment-Based Drug Discovery (FBDD).

Bioisosterism & Pharmacophore Design
  • Isoleucine Mimic: The structure mimics the side chain of isoleucine but replaces a methylene group with an ether oxygen. This can alter metabolic stability and hydrogen bonding without significantly changing steric bulk.

  • Solubility Enhancer: Introducing the ether oxygen increases aqueous solubility compared to a pure alkyl chain, a common tactic to improve the pharmacokinetic profile of lipophilic drugs.

Mechanistic Pathway: Kinase Inhibition

Amino-ethers are frequent motifs in the hinge-binding region of kinase inhibitors. The amine forms a critical salt bridge or hydrogen bond with the backbone carbonyls of the kinase ATP-binding pocket.

Pharmacophore Drug 1-ethoxybutan-2-amine Motif Amine NH3+ Group Drug->Amine Ether Ether Oxygen Drug->Ether Receptor Target Protein (e.g., Kinase Pocket) Backbone Asp/Glu Residue (Anionic) Amine->Backbone Ionic Interaction (Salt Bridge) Water Solvent Network Ether->Water H-Bond Acceptor (Solubility)

Caption: Pharmacophore interaction map showing the dual role of the amine and ether groups in binding.

Handling, Safety, and Storage

As a hydrochloride salt, the compound is generally stable but requires specific handling protocols to maintain integrity.

  • Hygroscopicity: HCl salts of small amines are often hygroscopic.

    • Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Safety (SDS Summary):

    • Signal Word: Warning.

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166000439, (2R)-4-ethoxybutan-2-amine hydrochloride. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context: Use of ether oxygen for solubility enhancement).
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Protocols for Boc protection and deprotection).
Exploratory

Precision Chiral Amino Ethers: A Technical Guide for Drug Discovery

Executive Summary Chiral amino ethers represent a high-value pharmacophore in modern medicinal chemistry, serving as critical bioisosteres for amides and saturated heterocycles. Their ability to modulate lipophilicity (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino ethers represent a high-value pharmacophore in modern medicinal chemistry, serving as critical bioisosteres for amides and saturated heterocycles. Their ability to modulate lipophilicity (LogP), reduce basicity (pKa), and introduce specific conformational constraints via the gauche effect makes them indispensable for optimizing CNS penetration and metabolic stability. This guide provides a technical roadmap for the design, synthesis, and application of these building blocks, moving beyond standard catalog options to bespoke stereoselective construction.

Part 1: Structural Significance & Medicinal Chemistry Utility[1][2][3]

The Bioisosteric Advantage

Replacing a methylene group (-CH₂-) with an ether oxygen (-O-) in an amine scaffold fundamentally alters the physicochemical profile.

  • pKa Modulation: The electron-withdrawing inductive effect of the oxygen atom (typically

    
     or 
    
    
    
    to the nitrogen) lowers the pKa of the amine by 1–2 units. This is crucial for improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the percentage of ionized drug at physiological pH.
  • Metabolic Blocking: The ether linkage is generally resistant to P450-mediated oxidation compared to alkyl chains, often blocking metabolic soft spots.

Conformational Locking: The Gauche Effect

In 1,2-amino ethers (vicinal amino ethers), the C-O and C-N bonds preferentially adopt a gauche conformation rather than anti. This stereoelectronic effect is driven by the hyperconjugative interaction between the


 orbital and the 

antibonding orbital.
  • Impact: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.

Pharmacophore Visualization

The following diagram illustrates the binding interactions and structural logic of a chiral amino ether scaffold.

Pharmacophore Core Chiral Center (C*) Ether Ether Oxygen (H-Bond Acceptor) Core->Ether Inductive Effect (Lowers pKa) Amine Amine (Basic Center/Salt Bridge) Core->Amine Stereocontrol Aryl Aryl/Heteroaryl (Hydrophobic/Pi-Stacking) Core->Aryl Scaffold Target Receptor Pocket Ether->Target H-Bonding Amine->Target Ionic Interaction

Figure 1: Pharmacophore model of a generic chiral amino ether showing key binding vectors and intramolecular electronic effects.

Part 2: Synthetic Methodologies

The synthesis of chiral amino ethers demands high enantiomeric excess (ee >98%) to meet regulatory standards. We focus on two primary routes: Nucleophilic Ring Opening (reliable, scalable) and C-H Functionalization (emerging, atom-economical).

Route A: Asymmetric Ring Opening of Epoxides/Aziridines

This is the industry workhorse. The reaction involves the nucleophilic attack of an alcohol or alkoxide on a chiral aziridine, or an amine on a chiral epoxide.

  • Mechanism: SN2 inversion.

  • Key Reagents: Jacobsen’s Cobalt-Salen catalyst (for kinetic resolution) or chiral Lewis acids.

  • Causality: Using a "soft" nucleophile with a Lewis Acid catalyst prevents competing elimination reactions, ensuring high yield of the ring-opened product.

Route B: Transition-Metal Catalyzed Asymmetric Hydrogenation

For


-amino ethers, reducing 

-alkoxy enamides or

-aryloxy ketones is highly effective.
  • Catalyst: Rh(I)-DuPhos or Ru(II)-Noyori complexes.

  • Advantage: Establishes the stereocenter after the ether linkage is formed, avoiding racemization prone steps.

Synthetic Decision Matrix

SynthesisDecision Start Target: Chiral Amino Ether Check1 Is the Ether Cyclic? (e.g., Morpholine) Start->Check1 Cyclic Yes: Cyclic Check1->Cyclic Linear No: Linear Check1->Linear Method1 Chiral Pool Synthesis (from Amino Acids) Cyclic->Method1 Method2 Asymmetric Hydrogenation of Heterocycles Cyclic->Method2 Check2 Is the Stereocenter at C-O or C-N? Linear->Check2 CN_Center C-N Chiral Check2->CN_Center CO_Center C-O Chiral Check2->CO_Center RouteA Route A: Nucleophilic Opening of Chiral Epoxide CN_Center->RouteA Preferred RouteB Route B: C-H Functionalization (Carbenoid Insertion) CO_Center->RouteB Emerging

Figure 2: Decision tree for selecting the optimal synthetic route based on structural constraints.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Asymmetric Synthesis of (S)-2-Phenoxy-2-phenylethanamine

Application: This protocol generates a core scaffold similar to Atomoxetine/Fluoxetine analogs. It utilizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) logic adapted for aminolysis, ensuring >99% ee.

Reagents & Equipment:
  • Substrate: rac-Styrene Oxide (10 mmol)

  • Nucleophile: Phenol (1.2 equiv)

  • Catalyst: (R,R)-Co(salen) complex (0.5 mol%)

  • Solvent: TBME (tert-Butyl methyl ether) - Critical for solubility and rate.

  • Activator: Acetic acid (2 mol%)

Step-by-Step Methodology:
  • Catalyst Activation (The "Oxidation" Step):

    • Dissolve (R,R)-Co(salen) in CH₂Cl₂. Add acetic acid and stir open to air for 30 mins.

    • Why: The Co(II) precatalyst must be oxidized to the active Co(III)-OAc species to function as a Lewis acid.

    • Evaporate solvent to dryness to obtain the brown solid catalyst.

  • Kinetic Resolution / Ring Opening:

    • Dissolve rac-styrene oxide in minimal TBME (0.5 M).

    • Add 0.55 equiv of water and the catalyst. Stir at 0°C for 12 hours.

    • Self-Validation Check: Monitor by chiral GC.[1][2] The (S)-epoxide should remain unreacted while the (R)-epoxide hydrolyzes to the diol. Stop when (S)-epoxide ee > 99%.

  • Etherification (In-situ):

    • Isolate the (S)-styrene oxide via distillation (it is volatile; the diol is not).

    • React pure (S)-styrene oxide with Sodium Phenoxide (generated from Phenol + NaH) in DMF at 60°C.

    • Mechanism:[3][4] Regioselective attack at the less hindered carbon (terminal) is standard, but for styrene oxide, electronic factors often favor benzylic attack. Note: To force terminal amine formation later, we perform the phenolysis first.

  • Amine Introduction (Mitsunobu or Azide Displacement):

    • Convert the resulting alcohol to the azide using DPPA (Diphenylphosphoryl azide) and DBU.

    • Stereochemistry: This proceeds with Inversion . If the alcohol was (S), the azide is (R).

    • Reduce Azide: Staudinger reduction (PPh₃ / H₂O) yields the primary amine.

Data Summary Table
ParameterSpecificationValidation Method
Yield (Step 1) 45-48% (Max 50% for KR)Gravimetric
Enantiomeric Excess (ee) > 99%Chiral HPLC (Chiralcel OD-H)
Regioselectivity > 20:11H NMR (Integration of benzylic proton)
Water Content < 0.05% (Final Product)Karl-Fischer Titration

Part 4: Case Studies in Drug Discovery

Duloxetine (Cymbalta)
  • Class: SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).

  • Structure: Contains a chiral 3-amino-1-aryloxypropane motif.

  • Discovery Insight: The (S)-enantiomer is 100x more potent against the serotonin transporter than the (R)-enantiomer. The ether oxygen is critical for orienting the naphthyl ring into the hydrophobic pocket S1.

Morpholine Bioisosteres in Kinase Inhibitors
  • Application: Many kinase inhibitors (e.g., PI3K inhibitors) utilize a morpholine ring to interact with the hinge region.

  • Chiral Modification: Substituting the achiral morpholine with a chiral 2-methylmorpholine or a linear chiral amino ether analog often breaks metabolic symmetry, preventing rapid oxidation of the ether-adjacent carbons.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Nucleophiles." Accounts of Chemical Research.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis.

  • FDA Policy Statement. (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.

Sources

Foundational

Technical Whitepaper: 1-Ethoxy-2-Propylamine Hydrochloride

Nomenclature, Synthesis, and Analytical Characterization Part 1: Chemical Identity & Nomenclature Resolution The Isomer Trap In the procurement and analysis of 1-ethoxy-2-propylamine hydrochloride, a critical ambiguity e...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Analytical Characterization

Part 1: Chemical Identity & Nomenclature Resolution

The Isomer Trap

In the procurement and analysis of 1-ethoxy-2-propylamine hydrochloride, a critical ambiguity exists in commercial catalogs. The chemical name implies a specific regioisomer where the amine is on the secondary carbon (C2) and the ethoxy group is on the primary carbon (C1). However, it is frequently confused with its regioisomer, 2-ethoxypropan-1-amine.

Core Chemical Identity:

  • Target Molecule: 1-Ethoxypropan-2-amine Hydrochloride[1]

  • Structure:

    
    
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 139.62 g/mol [1][2]

Synonym Matrix & Registry Data

The following table consolidates valid synonyms while explicitly flagging common "imposter" CAS numbers associated with the regioisomer.

CategoryIdentifier / NameStatus
IUPAC Name 1-Ethoxypropan-2-amine hydrochlorideCorrect
Inverted Name 2-Propanamine, 1-ethoxy-, hydrochlorideCorrect
Common Name 2-Amino-1-ethoxypropane HClCorrect
Alt.[3] Common 1-Ethoxy-2-aminopropane HClCorrect
CAS (Free Base) 89282-65-5 Target Parent
CAS (HCl Salt) No specific CAS assigned in major public registries; often referenced via free base.Target Salt
Chiral CAS 1223599-60-0 ((2R)-isomer HCl)Stereoisomer
WARNING 1184979-76-7 (2-Ethoxypropan-1-amine HCl)WRONG ISOMER

Critical Note: Many suppliers index CAS 1184979-76-7 under the search term "ethoxypropylamine." This corresponds to the primary amine (amine at C1), not the secondary amine (amine at C2) requested. Always verify the structure by NMR before use in synthesis.

Part 2: Synthetic Pathways & Mechanistic Insight

To ensure high purity and avoid the formation of the unwanted regioisomer, a reductive amination pathway is preferred over direct ring-opening of epoxides with ammonia, which often yields mixtures of regioisomers.

Recommended Synthetic Route: Reductive Amination

This route ensures the amine is installed specifically at the C2 position by utilizing the ketone functionality of 1-ethoxy-2-propanone.

Step 1: Etherification (Williamson Ether Synthesis) Precursor: 1-Chloro-2-propanone (or chloroacetone) is reacted with sodium ethoxide. Note: Protection of the ketone may be required, or use of 1-ethoxy-2-propanol followed by oxidation.

Step 2: Reductive Amination (The Self-Validating Step) The ketone is condensed with ammonia (or ammonium acetate) to form an imine intermediate, which is reduced in situ to the amine.

Synthesis Start 1-Ethoxy-2-propanol (Precursor) Oxidation Oxidation (Swern or Jones) Start->Oxidation Ketone 1-Ethoxy-2-propanone (Intermediate) Oxidation->Ketone Yield >85% Imine Imine Formation (NH3 / Ti(OiPr)4) Ketone->Imine Reduction Reduction (NaBH4 or H2/Pd) Imine->Reduction Product 1-Ethoxy-2-propylamine (Free Base) Reduction->Product Regiospecific Salt HCl Salt Formation (HCl in Dioxane) Product->Salt Precipitate

Figure 1: Regiospecific synthesis via reductive amination to prevent isomer contamination.

Experimental Protocol: Salt Formation

Context: Converting the free base oil to the stable hydrochloride solid.

  • Dissolution: Dissolve 10.0 g (97 mmol) of crude 1-ethoxy-2-propylamine (free base) in 50 mL of anhydrous diethyl ether or MTBE.

    • Why: Non-polar solvents minimize the solubility of the resulting salt, maximizing yield.

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (25 mL) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Control: Monitor pH using wet pH paper; endpoint is pH 1-2.

  • Isolation: Filter the solid under nitrogen atmosphere (the salt is hygroscopic). Wash the cake with cold ether (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C for 6 hours over

    
    .
    

Part 3: Analytical Profiling (Self-Validating System)

Distinguishing 1-ethoxy-2-propylamine from its isomer (2-ethoxy-1-propylamine) is the primary analytical challenge. The following NMR signatures serve as a "Go/No-Go" decision gate.

H-NMR Discrimination Strategy

The methine proton (


) at the chiral center is the diagnostic signal.
FeatureTarget: 1-Ethoxy-2-propylamineImposter: 2-Ethoxy-1-propylamine
Core Signal Multiplet (Methine) at ~3.1 - 3.3 ppm (1H)Triplet/Multiplet (Methylene) at ~2.7 - 2.9 ppm (2H)
Methyl Group Doublet at ~1.1 ppm (coupled to CH)Doublet at ~1.1 ppm (coupled to CH-O)
Causality The amine is on a secondary carbon (

), shifting the signal downfield and splitting it into a multiplet.
The amine is on a primary carbon (

), resulting in a distinct integration (2H vs 1H).
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 103 (Free base)

  • Alpha-Cleavage Fragmentation:

    • Target (1-ethoxy-2-propylamine): Cleavage adjacent to the amine yields a dominant fragment at m/z 44 (

      
      ).
      
    • Imposter (2-ethoxy-1-propylamine): Cleavage yields a dominant fragment at m/z 30 (

      
      ).
      

Analytical Sample Unknown Sample (C5H13NO.HCl) NMR 1H-NMR Analysis (D2O or CDCl3) Sample->NMR Decision Signal at 3.1-3.3 ppm? NMR->Decision ResultA Integration = 1H (Methine) CONFIRMED: 1-Ethoxy-2-propylamine Decision->ResultA Yes ResultB Integration = 2H (Methylene) REJECT: 2-Ethoxy-1-propylamine Decision->ResultB No (Signal at 2.8 ppm)

Figure 2: Analytical decision tree for structural verification.

Part 4: Applications in Drug Development[4]

Impurity Profiling

1-Ethoxy-2-propylamine is a known process impurity in the synthesis of beta-blockers and other APIs derived from epoxide ring-opening reactions where ethanol is used as a solvent or reagent.

  • Mechanism: Competitive nucleophilic attack of ethanol vs. the primary amine on the epoxide intermediate.

  • Control Limit: Typically controlled at <0.10% (NMT) in API release specifications.

Chiral Building Block

The (S)- or (R)- enantiomers are used as chiral auxiliaries or backbones for resolving agents. The hydrochloride salt improves handling properties, converting a volatile, fishy-smelling oil into a manageable solid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16788417, 1-Ethoxypropan-2-amine. Retrieved from [Link][3]

Sources

Exploratory

Architectures of Solubility: The Synthesis and MedChem Utility of Ether-Functionalized Primary Amines

Executive Summary In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity ( ) and aqueous solubility—is as critical as potency. Primary amine intermediates bearing ether fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (


) and aqueous solubility—is as critical as potency. Primary amine intermediates bearing ether functionality (e.g., alkoxyalkyl amines, PEG-amines) represent a privileged structural class.[1] They serve as "Goldilocks" linkers in PROTACs and Antibody-Drug Conjugates (ADCs), offering a balance between the metabolic stability of alkyl chains and the polarity of heteroatom-rich motifs.

This technical guide dissects the synthesis, reactivity, and strategic application of these intermediates, moving beyond standard textbook definitions to provide field-proven protocols for drug development professionals.

Chemical Biology & Physicochemical Properties[2][3]

The Inductive Effect and Basicity Modulation

The introduction of an ether oxygen at the


-position to a primary amine significantly alters the electronic landscape of the nitrogen center. Unlike simple alkyl amines, where the alkyl group exerts a positive inductive effect (+I), the electronegative oxygen in 

-amino ethers exerts a negative inductive effect (-I).

Table 1: Comparative Basicity of Alkyl vs. Ether Amines

CompoundStructurepKa (Conjugate Acid)Electronic Driver
Ethylamine

10.67+I effect of ethyl group stabilizes

2-Methoxyethylamine

9.89-I effect of oxygen destabilizes

Data Interpretation: The


 suggests that ether-functionalized amines are less basic. In physiological conditions (pH 7.4), a higher fraction of the ether-amine exists in the neutral, nucleophilic state compared to its alkyl counterpart, potentially influencing membrane permeability and off-target hERG binding.[1]
Solubility and Solvation

The ether oxygen acts as a hydrogen bond acceptor but not a donor. This increases aqueous solubility without introducing the donor-driven aggregation often seen with poly-amines or alcohols. In PROTAC design, PEG-amine linkers (Polyethylene Glycol) utilize this property to prevent the "molecular collapse" of large heterobifunctional molecules in aqueous media.

Strategic Synthesis: Routes and Decision Matrix

Selecting the correct synthetic route depends on substrate sensitivity, scale, and the availability of precursors.[1]

Route A: The Gabriel Synthesis (High Purity)

Best for: Small-to-medium scale, avoiding secondary amine byproducts. The classic reaction between potassium phthalimide and an alkyl halide is the gold standard for generating primary amines with high purity.

Route B: Nitrile Reduction (Scalability)

Best for: Industrial scale-up. Reduction of alkoxy-nitriles (e.g., methoxyacetonitrile) using borane (


) or catalytic hydrogenation (

).
  • Caveat: Requires careful control to prevent secondary amine formation via imine condensation.

Route C: The Mitsunobu Reaction (Stereochemical Control)

Best for: Converting chiral alcohols to amines with inversion of configuration. Utilizes


 and DEAD/DIAD to activate an alcohol, followed by displacement with a nitrogen nucleophile (phthalimide or azide).[1]
Visualization: Synthetic Decision Matrix

SynthesisDecision Start Starting Material? Alcohol Alcohol (R-OH) Start->Alcohol Halide Alkyl Halide (R-X) Start->Halide Nitrile Nitrile (R-CN) Start->Nitrile Chiral Is Stereochemistry Critical? Alcohol->Chiral Gabriel Gabriel Synthesis (High Purity) Halide->Gabriel Primary Halide Azide Azide Displacement + Staudinger Red. Halide->Azide Sec. Halide Scale Scale > 100g? Nitrile->Scale Mitsunobu Mitsunobu Reaction (Inversion of Config) Chiral->Mitsunobu Yes Chiral->Azide No (Activation req.) Reduct Cat. Hydrogenation (Raney Ni) Scale->Reduct Yes Borane Reduction Borane Reduction Scale->Borane Reduction No

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material and constraints.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(2-Methoxyethoxy)ethanamine (PEG-2 Amine) via Gabriel Synthesis

This protocol is chosen for its reliability in producing high-purity linkers for PROTAC synthesis, avoiding the purification challenges of reductive amination.

Reaction Scheme:

Step-by-Step Methodology:

  • Alkylation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Potassium Phthalimide (1.1 equiv) and anhydrous DMF (5 mL/mmol).

    • Add 1-chloro-2-(2-methoxyethoxy)ethane (1.0 equiv) dropwise.

    • Heat the mixture to 100°C for 12 hours under an inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting chloride spot should disappear.

    • Workup: Pour into ice water. If the product precipitates, filter it.[2] If oily, extract with EtOAc (3x), wash with water and brine to remove DMF, dry over

      
      , and concentrate.[1]
      
  • Hydrazinolysis (Ing-Manske Procedure):

    • Dissolve the crude N-alkylphthalimide intermediate in Ethanol (10 mL/mmol).

    • Add Hydrazine Monohydrate (1.2 equiv).

    • Heat to Reflux for 3–4 hours. A voluminous white precipitate (phthalhydrazide) will form.

    • Critical Step: Cool to room temperature. Acidify with 6M HCl to pH < 2. This solubilizes the amine as the hydrochloride salt while keeping phthalhydrazide insoluble.

    • Filter off the white solid.

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with 40% NaOH (pH > 12) and extract with Dichloromethane (DCM) .

    • Dry organic layer (

      
      ) and concentrate to yield the primary amine as a colorless oil.
      

Yield Expectation: 75–85% overall. Purity Validation:


 NMR (

) should show a triplet at

ppm (

) and loss of aromatic phthalimide signals.

Applications in Drug Discovery[5][6]

PROTAC Linkers

Polyethylene glycol (PEG) chains are the dominant linker class (approx. 55% of published structures) in Proteolysis Targeting Chimeras (PROTACs).

  • Role: They span the gap between the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand.

  • Advantage: The ether oxygens maintain water solubility, which is critical for these high-molecular-weight (>800 Da) compounds.

  • Design Rule: The length of the PEG chain (n=1 to n=10) determines the ternary complex geometry, directly influencing degradation efficiency (

    
    ) and potency (
    
    
    
    ).
Antibody-Drug Conjugates (ADCs)

While peptide linkers (e.g., Val-Cit) are common for enzymatic cleavage, ether linkers are utilized for non-cleavable strategies or to improve the stability of the payload itself.

  • Stability: Ether linkages are resistant to plasma esterases, unlike ester or carbonate linkers which can degrade prematurely, causing systemic toxicity.[1][3]

  • Metabolism: The primary clearance mechanism for ether-amines is CYP450-mediated O-dealkylation, which is generally slower than ester hydrolysis, prolonging half-life (

    
    ).
    
Visualization: Metabolic & Functional Logic

MedChemLogic EtherAmine Ether-Amine Scaffold Prop1 Inductive Effect (-I) EtherAmine->Prop1 Prop2 H-Bond Acceptor EtherAmine->Prop2 Prop3 Metabolic Stability EtherAmine->Prop3 Outcome1 Lower pKa (~9.8) Increased Nucleophilicity Prop1->Outcome1 Outcome2 High Aqueous Solubility (PROTAC Utility) Prop2->Outcome2 Outcome3 Resistant to Esterases (ADC Utility) Prop3->Outcome3 Risk Risk: O-Dealkylation (CYP450) Prop3->Risk

Figure 2: Structure-Property Relationships (SPR) driving the utility of ether-amines in drug design.

References

  • Mitsunobu Reaction Mechanism & Protocols: Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Gabriel Synthesis Overview: Khan Academy. Gabriel phthalimide synthesis. [Link]

  • PROTAC Linker Strategies: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • ADC Linker Stability: Watts, K., et al. (2020).[1][4] Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University.[4][5] [Link]

Sources

Foundational

Technical Guide: (S)-1-Ethoxybutan-2-amine Hydrochloride vs. (R)-Enantiomer

Executive Summary & Molecular Identity (S)-1-ethoxybutan-2-amine hydrochloride is a specialized chiral building block belonging to the class of -amino ethers. Structurally derived from 2-aminobutan-1-ol, this molecule se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

(S)-1-ethoxybutan-2-amine hydrochloride is a specialized chiral building block belonging to the class of


-amino ethers. Structurally derived from 2-aminobutan-1-ol, this molecule serves as a critical intermediate in the synthesis of pharmaceutical agents requiring precise stereochemical control, particularly in the development of kinase inhibitors and GPCR ligands where the ethoxy tail modulates lipophilicity and metabolic stability.

This guide provides a comparative technical analysis of the (S)-enantiomer versus its (R)-counterpart, focusing on synthetic pathways, enantiomeric purity determination, and their divergent roles in asymmetric synthesis.

Chemical Identity Table
Feature(S)-Enantiomer(R)-Enantiomer
IUPAC Name (2S)-1-ethoxybutan-2-amine hydrochloride(2R)-1-ethoxybutan-2-amine hydrochloride
Common Precursor L-2-Aminobutyric acid / (S)-2-AminobutanolD-2-Aminobutyric acid / (R)-2-Aminobutanol
Stereocenter C2 CarbonC2 Carbon
Molecular Formula


Molecular Weight 153.65 g/mol 153.65 g/mol
Physical State Hygroscopic Crystalline SolidHygroscopic Crystalline Solid
Solubility High (Water, Methanol, Ethanol)High (Water, Methanol, Ethanol)
Key Application Chiral Auxiliary, Drug PharmacophoreChiral Resolution Agent, Pharmacophore

Stereochemical Divergence & Biological Implications[5]

The distinction between the (S) and (R) forms is not merely academic; it dictates the spatial arrangement of the ethyl and ethoxymethyl groups relative to the amine. This spatial exclusion is the mechanism of action for its use as a chiral auxiliary.

The Cahn-Ingold-Prelog (CIP) Priority
  • Priority 1:

    
     (Nitrogen, atomic number 7)
    
  • Priority 2:

    
     (Carbon attached to Oxygen)
    
  • Priority 3:

    
     (Ethyl group, Carbon attached to Carbon)
    
  • Priority 4:

    
     (Hydrogen)
    

Differentiation:

  • (S)-Configuration: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence

    
     follows a counter-clockwise  direction.
    
  • (R)-Configuration: The sequence follows a clockwise direction.

Pharmacological Impact

In drug design, the ethoxy group acts as a hydrogen bond acceptor while the ethyl group provides steric bulk. Swapping (S) for (R) in a binding pocket can lead to:

  • Loss of Potency: Due to steric clash of the ethyl group with the receptor wall.

  • Metabolic Shift: The stereochemistry affects the accessibility of the adjacent protons to CYP450 enzymes, potentially altering the metabolic clearance rate (metabolic switching).

Synthetic Methodologies

To ensure high Enantiomeric Excess (


), the "Chiral Pool" approach is superior to resolution of racemates for this molecule. The synthesis typically starts from the corresponding chiral amino alcohol.
Recommended Route: O-Alkylation of Chiral Amino Alcohols

This protocol avoids racemization by protecting the amine before alkylation.

Reagents:

  • Starting Material: (S)-2-aminobutan-1-ol (derived from L-2-aminobutyric acid).

  • Protection: Di-tert-butyl dicarbonate (

    
    ).
    
  • Alkylation: Ethyl iodide (

    
    ) + Sodium Hydride (
    
    
    
    ).
  • Deprotection/Salt Formation:

    
     in Dioxane/Ether.
    

Step-by-Step Protocol:

  • N-Protection: Dissolve (S)-2-aminobutan-1-ol in DCM. Add

    
     (1.1 eq) and 
    
    
    
    . Stir at RT for 12h. Isolate the N-Boc intermediate.
  • O-Alkylation (Critical Step): Dissolve N-Boc intermediate in anhydrous DMF at

    
    . Add 
    
    
    
    (1.2 eq) slowly to prevent exotherm. Stir 30 min. Add Ethyl Iodide (1.2 eq). Warm to RT and stir 16h. Note: Maintain strictly anhydrous conditions to prevent side reactions.
  • Quench & Extraction: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Deprotection: Dissolve the crude ether in

    
     in Dioxane. Stir 2h. The product precipitates as the hydrochloride salt.[1]
    
  • Purification: Recrystallize from Ethanol/Ether to remove trace impurities.

Synthesis Workflow Visualization

SynthesisPath Start (S)-2-Aminobutan-1-ol (Chiral Pool) Step1 N-Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-Amino Alcohol Step1->Inter1 Step2 O-Alkylation (NaH, EtI, DMF) Inter1->Step2  Strict Anhydrous   Inter2 N-Boc-Amino Ether Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final (S)-1-Ethoxybutan-2-amine HCl (Target Salt) Step3->Final

Figure 1: Stereoconservative synthesis pathway from chiral amino alcohol precursors.

Analytical Validation & Enantiomeric Purity

Distinguishing the (S) and (R) enantiomers requires specific analytical techniques, as their NMR spectra in achiral solvents are identical.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

  • Expectation: The enantiomers will elute at distinct retention times due to interaction with the chiral stationary phase.

Chemical Derivatization (Mosher's Method)

If Chiral HPLC is unavailable, convert the amine to a diastereomer using Mosher's Acid Chloride.

  • React amine with (R)-(-)-MTPA-Cl .

  • Analyze via

    
     NMR  or 
    
    
    
    NMR
    .
  • The diastereomeric salts will show distinct chemical shifts (

    
    ) for the 
    
    
    
    group or protons near the chiral center.
Analytical Logic Diagram

AnalysisWorkflow cluster_0 Method A: Direct Chiral HPLC cluster_1 Method B: NMR Derivatization Sample Unknown Sample (1-Ethoxybutan-2-amine HCl) HPLC Chiralpak AD-H Column Hex/IPA/DEA Sample->HPLC Mosher React with (R)-Mosher's Acid Cl Sample->Mosher ResultA Compare Retention Time (tR) vs. Standards HPLC->ResultA NMR 19F or 1H NMR Analysis Mosher->NMR ResultB Measure Chemical Shift Difference (Diastereomeric Split) NMR->ResultB

Figure 2: Decision tree for validating enantiomeric excess (ee%).

Handling and Stability

Hygroscopicity

The hydrochloride salt is hygroscopic .

  • Risk: Absorption of atmospheric water leads to "oiling out" and difficulty in precise weighing.

  • Protocol: Store in a desiccator under Argon. Weigh quickly in a low-humidity environment.

Free Base Liberation

For reactions requiring the nucleophilic free amine:

  • Dissolve salt in minimum water.

  • Basify with

    
     (pH > 12).
    
  • Extract immediately with DCM (3x).

  • Warning: The free amine is volatile. Do not use high vacuum for extended periods; remove solvent via rotary evaporation at controlled pressure/temperature (

    
    ).
    

References

  • PubChem. (2023). Compound Summary: (2R)-1-ethoxybutan-2-amine.[2] National Library of Medicine.[2] Available at: [Link][2]

  • ResearchGate. (2025). Enantiomer Separation of Chiral Amines on Polysaccharide Phases. Available at: [Link]

Sources

Exploratory

Sourcing High-Purity 1-(Ethoxymethyl)propylamine Hydrochloride (CAS 69450-89-1): A Technical Guide

The following is an in-depth technical guide on sourcing and validating high-purity 1-(Ethoxymethyl)propylamine hydrochloride. Executive Summary 1-(Ethoxymethyl)propylamine hydrochloride (IUPAC: 1-ethoxybutan-2-amine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on sourcing and validating high-purity 1-(Ethoxymethyl)propylamine hydrochloride.

Executive Summary

1-(Ethoxymethyl)propylamine hydrochloride (IUPAC: 1-ethoxybutan-2-amine hydrochloride ) is a critical aliphatic amine building block used in the synthesis of diverse pharmaceutical agents, particularly as a chiral linker in kinase inhibitors and GPCR modulators.[1] Its structural value lies in the 1-ethoxybutan-2-yl motif, which introduces specific steric and lipophilic properties distinct from simple alkyl amines.[1]

Sourcing this intermediate presents specific challenges:

  • Nomenclature Ambiguity: It is frequently listed under non-standard synonyms (e.g., 2-aminobutyl ethyl ether).

  • Stereochemical Integrity: The compound contains a chiral center at C2. While CAS 69450-89-1 typically refers to the racemate, high-value applications often require high enantiomeric excess (

    
    ) of the (
    
    
    
    ) or (
    
    
    ) isomer, necessitating rigorous chiral validation.[1]
  • Impurity Profile: Common synthetic routes can yield regioisomeric impurities (e.g., 2-ethoxybutan-1-amine) that are difficult to separate via standard flash chromatography.[1]

This guide provides a self-validating framework for identifying suppliers, verifying material quality, and establishing a robust supply chain for drug development programs.

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure the correct material is sourced, the following chemical descriptors must be used in all vendor communications.

AttributeSpecification
Common Name 1-(Ethoxymethyl)propylamine hydrochloride
IUPAC Name 1-ethoxybutan-2-amine hydrochloride
CAS Number 69450-89-1 (Racemic) (Note: Verify specific CAS for enantiomers if required)
Molecular Formula

Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)
SMILES CCC(N)COCC.Cl
Key Structural Feature Primary amine adjacent to an ethoxymethyl group (beta-amino ether)
Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following specifications are non-negotiable:

  • Purity (GC/HPLC):

    
     (Area %).
    
  • Identity (NMR): Proton (

    
    ) and Carbon (
    
    
    
    ) NMR must confirm the 1-ethoxy-2-butyl skeleton and absence of regioisomers.[1]
  • Water Content (KF):

    
     (Amine hydrochlorides are hygroscopic; excess water complicates stoichiometry).
    
  • Residual Solvents: Must meet ICH Q3C limits (specifically Ethanol or THF if used in synthesis).

Sourcing Landscape & Vendor Qualification[1]

The supply chain for 1-(Ethoxymethyl)propylamine hydrochloride is split between catalog aggregators and specialized fine chemical manufacturers.[1]

Tier 1: Primary Manufacturers (High Reliability)

These vendors typically synthesize the compound in-house and can provide detailed batch records and impurity profiles.

  • Enamine: Known for maintaining a vast stock of building blocks; likely offers both racemic and chiral forms.

  • WuXi AppTec / LabNetwork: Excellent for scaling from gram to kilogram quantities.

  • Matrix Scientific: reliable source for niche aliphatic amines.

Tier 2: Catalog Aggregators (Verification Required)

Suppliers like ChemScene or Bld Pharm often list this CAS. While convenient, they may source from third parties.

  • Risk: Lot-to-lot variability.[1]

  • Mitigation: Require a pre-shipment sample for internal analytical validation before committing to bulk orders.

Vendor Qualification Framework

Do not rely solely on the Certificate of Analysis (CoA). Implement the following "Self-Validating System":

VendorQualification cluster_analysis Internal QC Protocol Start Vendor Selection Request Request Sample (1-5g) Start->Request DocCheck CoA & ROS Review Request->DocCheck Check1 Is ROS Provided? DocCheck->Check1 Check2 Internal QC Pass? Check1->Check2 Yes (Assess Impurities) Reject Reject / Secondary Source Check1->Reject No (High Risk) Approve Approve Vendor Check2->Approve Purity > 98% No Regioisomers Check2->Reject Fail HNMR 1H-NMR (D2O) Check2->HNMR GCMS GC-MS (Derivatized) HNMR->GCMS

Figure 1: Vendor qualification workflow emphasizing Route of Synthesis (ROS) review and internal QC.

Technical Validation: Analytical Protocols

The most common failure mode in sourcing this compound is the presence of the regioisomer 2-ethoxybutan-1-amine , which has identical mass and similar polarity.[1]

Protocol A: Structural Confirmation via -NMR[1]
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Peaks (1-ethoxybutan-2-amine HCl):

    • Methine (

      
      ):  Multiplet at 
      
      
      
      .[1]
    • Ether Methylene (

      
      ):  Diastereotopic protons often appear as a complex multiplet or two doublets of doublets (ABX system) around 
      
      
      
      .[1]
    • Ethyl Group (

      
      ):  Distinct quartet at 
      
      
      
      and triplet at
      
      
      .[1]
  • Regioisomer Distinction: The regioisomer (2-ethoxybutan-1-amine) will show a methylene signal (

    
    ) typically shifted upfield relative to the methine of the target compound.[1]
    
Protocol B: Purity Analysis via GC-FID

Because the compound lacks a strong UV chromophore, standard HPLC-UV is often insufficient unless derivatized (e.g., with benzoyl chloride).[1] GC-FID is the preferred method for the free base.[1]

Sample Preparation:

  • Dissolve 10 mg of the hydrochloride salt in 1 mL of 1M NaOH.

  • Extract with 1 mL of Dichloromethane (DCM).

  • Inject the organic layer.

GC Parameters:

  • Column: DB-Amine or equivalent basic-deactivated column (30m x 0.25mm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    
     (hold 2 min) 
    
    
    
    .
  • Detection: FID at

    
    .
    

Handling & Storage Stability

Amine hydrochlorides are generally stable but prone to hygroscopicity.

  • Storage: Store at room temperature (

    
    ) in a tightly sealed container. Desiccators are recommended for long-term storage.[1]
    
  • Handling:

    • Use a glovebox or dry room if dispensing < 100 mg to avoid water uptake affecting weight precision.

    • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, toluene).

Synthesis Context (Grounding)

Understanding the synthesis helps predict impurities. The most robust industrial route typically involves the nucleophilic opening of 1,2-epoxybutane with ethanol (yielding 1-ethoxy-2-butanol), followed by mesylation and displacement with azide/amine, or reductive amination of 1-ethoxybutan-2-one .[1]

  • Impurity Alert: If the supplier uses the reductive amination route, watch for secondary amine dimers (bis(1-ethoxybutan-2-yl)amine).[1] These will appear as higher molecular weight peaks in LC-MS.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12201389, 1-Ethoxybutan-2-amine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

biocatalytic synthesis of chiral 1-(Ethoxymethyl)propylamine

Biocatalytic Asymmetric Synthesis of Chiral 1-(Ethoxymethyl)propylamine via Engineered -Transaminases Application Note & Protocol Guide Executive Summary The synthesis of -chiral amines containing ether functionalities,...

Author: BenchChem Technical Support Team. Date: February 2026

Biocatalytic Asymmetric Synthesis of Chiral 1-(Ethoxymethyl)propylamine via Engineered -Transaminases

Application Note & Protocol Guide

Executive Summary

The synthesis of


-chiral amines containing ether functionalities, such as 1-(Ethoxymethyl)propylamine  (also known as 1-ethoxybutan-2-amine), presents significant challenges in classical organic chemistry due to the need for harsh reducing agents or expensive chiral auxiliaries. This guide details a scalable, green, and highly enantioselective route using 

-Transaminases (

-TAs)
. By leveraging equilibrium displacement strategies and engineered biocatalysts, this protocol enables the production of either (

)- or (

)-enantiomers with >99% ee and theoretical yields approaching 100%.

Introduction & Mechanistic Insight

The Challenge

1-(Ethoxymethyl)propylamine is a valuable chiral building block for pharmaceutical intermediates (e.g., kinase inhibitors). Traditional reductive amination of the corresponding ketone (1-ethoxybutan-2-one) often results in racemates, requiring wasteful resolution steps.

The Biocatalytic Solution

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-Transaminases (EC 2.6.1.x) catalyze the reversible transfer of an amino group from a donor (amine) to an acceptor (ketone) using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] Unlike chemical reduction, TAs impose strict chiral control based on the enzyme's binding pocket geometry.
Reaction Pathway & Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism . The critical challenge in TA-mediated synthesis is the thermodynamic equilibrium, which often favors the ketone. This protocol employs Isopropylamine (IPA) as the amine donor. The coproduct, acetone, is volatile and can be removed to drive the equilibrium toward the chiral amine product.[2][3]

TA_Mechanism Substrate Ketone Substrate (1-ethoxybutan-2-one) Enzyme_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enzyme_PMP Step 2: Amination Donor Amine Donor (Isopropylamine) Enzyme_PLP Enzyme-PLP (Internal Aldimine) Donor->Enzyme_PLP Step 1: Deamination Enzyme_PLP->Enzyme_PMP Transfer NH2 Product Chiral Amine (1-(Ethoxymethyl)propylamine) Enzyme_PLP->Product Release Chiral Amine Enzyme_PMP->Enzyme_PLP Regenerate PLP Coproduct Coproduct (Acetone) Enzyme_PMP->Coproduct Release Remove Vacuum/N2 Sweep (Equilibrium Shift) Coproduct->Remove Evaporation

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase utilizing Isopropylamine (IPA) as the amine donor. Removal of acetone drives the reaction forward.

Materials & Precursor Synthesis[5]

Before enzymatic screening, the prochiral ketone substrate must be synthesized.

Protocol A: Synthesis of Substrate (1-ethoxybutan-2-one)

Note: This ketone is not always commercially available and must be synthesized from 1-ethoxy-2-propanol or similar precursors.

Reagents: 1-ethoxy-2-butanol (or 1-bromo-2-butanone + sodium ethoxide), Sodium Hypochlorite (bleach), TEMPO catalyst. Safety: Work in a fume hood. TEMPO/Bleach oxidation is exothermic.

  • Dissolution: Dissolve 1-ethoxy-2-butanol (50 mmol) in CH₂Cl₂ (100 mL).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) (0.5 mmol) and KBr (5 mmol) dissolved in minimal water.

  • Oxidation: Cool to 0°C. Slowly add NaOCl (1.1 eq, buffered to pH 9 with NaHCO₃) dropwise over 30 mins.

  • Quench: Stir at 0°C for 1h. Quench with Na₂S₂O₃ (aq).

  • Isolation: Extract organic layer, wash with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

  • Validation: Confirm structure via ¹H-NMR (Look for triplet at ~1.0 ppm, quartet at ~2.5 ppm, and singlet/multiplet for ethoxy-methylene protons).

Experimental Protocols

Protocol B: High-Throughput Enzyme Screening (96-Well Plate)

Objective: Identify the optimal


-TA variant (e.g., from Codexis, Johnson Matthey, or in-house libraries like Vibrio fluvialis mutants).

System: Alanine Donor + LDH/GDH Recycling (UV Detection). Why this system? For screening, the Alanine/Pyruvate system is preferred over IPA because pyruvate formation can be coupled to Lactate Dehydrogenase (LDH), allowing real-time UV monitoring of NADH consumption at 340 nm.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.5) containing 1 mM PLP.

  • L-Alanine (250 mM) or D-Alanine (depending on desired chirality).

  • NADH (0.5 mM).

  • Lactate Dehydrogenase (LDH) & Glucose Dehydrogenase (GDH).

  • Glucose (100 mM).

  • Enzyme Lysate/Powder (1-5 mg/mL).

Workflow:

  • Master Mix: Prepare buffer with Alanine, PLP, NADH, LDH, GDH, and Glucose.

  • Dispense: Add 180 µL Master Mix to each well.

  • Enzyme: Add 10 µL of different TA variants to wells.

  • Initiate: Add 10 µL of 1-ethoxybutan-2-one (stock 200 mM in DMSO). Final conc: 10 mM.

  • Monitor: Measure Absorbance at 340 nm every 30s for 1 hour at 30°C.

  • Hit Selection: Select variants with the highest initial velocity (slope of NADH depletion).

Protocol C: Preparative Scale-Up (Equilibrium Displacement)

Objective: Gram-scale synthesis using the "Smart Donor" (Isopropylamine) strategy. Self-Validating Step: The reaction is driven by the physical removal of acetone. If conversion stalls, it indicates insufficient N₂ sweep or enzyme inhibition, not thermodynamic limitation.

Reaction Conditions:

  • Substrate: 50 mM 1-ethoxybutan-2-one.

  • Donor: 1.0 M Isopropylamine (IPA) (20 equivalents).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: 1 mM PLP.

  • Cosolvent: 10% DMSO (to improve ketone solubility).

Step-by-Step:

  • Buffer Prep: Dissolve IPA in phosphate buffer. Crucial: Adjust pH back to 7.5 using concentrated HCl (IPA is a strong base; failure to adjust pH will denature the enzyme).

  • Substrate Addition: Add PLP and the ketone substrate (dissolved in DMSO).

  • Enzyme Addition: Add the selected

    
    -TA (lyophilized powder, ~10 g/L loading).
    
  • Incubation & Shift: Incubate at 30-35°C in an open vessel or a reactor with a continuous Nitrogen Sweep to evaporate acetone.

    • Tip: Do not apply strong vacuum as IPA is also volatile. A gentle N₂ stream is selective enough for acetone removal.

  • Monitoring: Sample every 4 hours. (See Analytical Protocol D).

  • Work-up:

    • Acidify to pH 2 (HCl) to protonate the amine (traps it in aqueous phase).

    • Extract with MTBE (removes unreacted ketone/impurities).

    • Basify aqueous phase to pH 12 (NaOH).

    • Extract with CH₂Cl₂ or MTBE.

    • Dry (Na₂SO₄) and concentrate to yield the chiral amine.

Process Workflow & Logic

Process_Workflow Start Start: 1-ethoxybutan-2-one Screening Protocol B: Screening (Alanine/LDH Assay) Goal: Select Enzyme Start->Screening Decision Hit Identified? Screening->Decision Decision->Screening No (Rescreen Library) Optimization DoE Optimization (pH, Temp, DMSO %) Decision->Optimization Yes ScaleUp Protocol C: Scale-Up (IPA Donor + N2 Sweep) Optimization->ScaleUp QC Protocol D: QC (Chiral HPLC/GC) ScaleUp->QC

Figure 2: Decision matrix for the development of the biocatalytic process, moving from micro-scale screening to gram-scale production.

Analytical Methods (Protocol D)

Quantifying enantiomeric excess (ee) is critical. Since the product is a primary amine, it often requires derivatization for standard chiral GC/HPLC columns.

Option 1: Chiral GC (Derivatization)[6][7]
  • Reagent: Trifluoroacetic anhydride (TFAA) or Ethyl Chloroformate.

  • Procedure: Mix 10 µL sample + 10 µL Pyridine + 20 µL TFAA. Incubate 15 mins. Dilute with DCM.

  • Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA or CP-Chirasil-Dex CB).

  • Program: 100°C hold 5 min, ramp 5°C/min to 180°C.

  • Resolution: The trifluoroacetamide derivatives of (

    
    ) and (
    
    
    
    ) amines usually separate with
    
    
    .
Option 2: Chiral HPLC (Direct)
  • Column: Crown Ether column (e.g., Daicel Crownpak CR-I(+)).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water/methanol (85:15).

  • Mechanism: The ammonium ion (protonated amine) forms a host-guest complex with the crown ether.

  • Detection: Refractive Index (RI) or UV (if low wavelength 210nm is stable, though difficult with this molecule; derivatization with GITC is preferred for UV detection).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic EquilibriumIncrease IPA equivalents (to 50eq) or improve N₂ sweep efficiency to remove acetone.
Precipitation Substrate insolubilityIncrease DMSO cosolvent to 15-20% (ensure enzyme stability) or use a biphasic system (MTBE/Buffer).
Low Activity pH DriftIPA is basic. Ensure buffer capacity is high (100-200 mM) and pH is re-adjusted after IPA addition.
Racemization Harsh Work-upAvoid excessive heat during extraction. Ensure pH does not exceed 12 for prolonged periods.

References

  • Höhne, M., & Bornscheuer, U. T. (2009).[4] Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines.[5] Trends in Biotechnology, 28(6), 324-332. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Tufvesson, P., et al. (2014). A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones using 2-propylamine.[2][6] Biotechnology and Bioengineering, 111(2), 309-319. Link

  • Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines. Frontiers in Bioengineering and Biotechnology. Link

Sources

Application

Application Notes &amp; Protocols: The Utility of 3-Ethoxypropylamine as a Versatile Pharmaceutical Intermediate

Abstract Primary aliphatic amines are foundational building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] Their nucleophilic nature allows for the construction of key function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Primary aliphatic amines are foundational building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] Their nucleophilic nature allows for the construction of key functional groups and scaffolds common in modern pharmacophores. This document provides a detailed technical guide for researchers and drug development professionals on the application of 3-Ethoxypropylamine, a valuable bifunctional intermediate. We will explore its chemical properties, detail its role in key synthetic transformations, provide validated experimental protocols, and outline analytical methods for quality control. The causality behind experimental choices is emphasized to provide a framework for logical protocol development and troubleshooting.

Introduction and Structural Elucidation

3-Ethoxypropylamine (CAS: 6291-85-6), systematically named 3-ethoxypropan-1-amine, is a primary amine featuring an ether linkage.[3] This structure offers two key points of chemical functionality: the nucleophilic primary amine group (-NH₂) and the chemically robust ether group (-O-). The ether moiety increases the lipophilicity of the molecule compared to its propanolamine counterpart and can influence the solubility and pharmacokinetic properties of its derivatives.

Its role as a pharmaceutical intermediate lies in its ability to be incorporated into larger, more complex molecules that form the basis of APIs.[4][5] These intermediates are the chemical compounds that serve as the building blocks during the synthesis of the final drug substance.[4]

Molecular Structure:

Physicochemical & Safety Data

A thorough understanding of the physical properties and hazards of an intermediate is critical for safe handling and successful experimental design.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of 3-Ethoxypropylamine.

PropertyValueSource
CAS Number 6291-85-6[6]
Molecular Formula C₅H₁₃NO[3]
Molecular Weight 103.16 g/mol [3]
Appearance Colorless liquid[7]
Boiling Point 136 - 138 °C (277 - 280 °F)
Density 0.861 g/mL at 25 °C (77 °F)
Solubility Soluble in water[8]
pKa 10.71 (for the conjugate acid)[9]
Hazard Profile and Safe Handling

3-Ethoxypropylamine is a hazardous chemical that requires strict safety protocols.

  • GHS Classification: Flammable liquid (Category 3), Acute toxicity - Oral (Category 4), Skin corrosion (Category 1B), Serious eye damage (Category 1).[3]

  • Hazards: Causes severe skin burns and eye damage.[8] Harmful if swallowed or inhaled. Vapors may form explosive mixtures with air.[7] It is also listed as air sensitive.[8]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and splash-proof goggles with a face shield.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[8] The storage area should be designated for flammable and corrosive materials.

  • Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition. Use non-sparking tools for cleanup. Absorb with inert material and dispose of in an approved waste container.[7]

Core Synthetic Applications & Protocols

The reactivity of 3-Ethoxypropylamine is dominated by the lone pair of electrons on the nitrogen atom, making it an excellent nucleophile. This allows it to participate in a variety of bond-forming reactions crucial for pharmaceutical synthesis.

Key Reaction Classes
  • N-Acylation to form Amides: The reaction with acyl chlorides or carboxylic acids (with coupling agents) is one of the most fundamental transformations. The resulting amide bond is a cornerstone of many pharmaceutical structures. The reaction is typically a nucleophilic addition-elimination process.[10]

  • Reductive Amination: This powerful reaction with aldehydes or ketones forms new carbon-nitrogen bonds, leading to secondary or tertiary amines.[11] It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

  • N-Alkylation: Reaction with alkyl halides via an Sₙ2 mechanism provides access to secondary and tertiary amines.[12] Care must be taken as polyalkylation can be a significant side reaction.[12]

The following workflow diagram illustrates the central role of 3-Ethoxypropylamine in accessing these key functional groups.

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_products Product Classes A 3-Ethoxypropylamine R1 N-Acylation (Amide Formation) A->R1 R2 Reductive Amination A->R2 R3 N-Alkylation A->R3 B Acyl Chloride (R-COCl) B->R1 C Aldehyde / Ketone (R'-C(=O)-R'') C->R2 D Alkyl Halide (R'''-X) D->R3 P1 N-Substituted Amide R1->P1 Forms Amide Linkage P2 Secondary / Tertiary Amine R2->P2 Forms C-N Bond P3 Secondary / Tertiary Amine R3->P3 Forms C-N Bond

Caption: Synthetic pathways using 3-Ethoxypropylamine.

Protocol: Synthesis of N-(3-ethoxypropyl)benzamide via N-Acylation

This protocol details the synthesis of an amide, a common structural motif in APIs. The reaction between 3-Ethoxypropylamine and benzoyl chloride serves as a robust example of N-acylation.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Solvent (DCM): Dichloromethane is chosen for its ability to dissolve both reactants and for its relative inertness under the reaction conditions. Its low boiling point simplifies product isolation.

  • Base (Triethylamine): A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction.[12] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the starting amine could also be used, but using a tertiary amine like triethylamine simplifies purification.

  • Workup (HCl wash): Washing with dilute HCl removes any unreacted 3-Ethoxypropylamine and the triethylamine base by converting them into their water-soluble hydrochloride salts.

  • Workup (NaHCO₃ wash): The sodium bicarbonate wash neutralizes any remaining acidic species.

  • Drying Agent (Na₂SO₄): Anhydrous sodium sulfate is used to remove residual water from the organic phase before solvent evaporation, preventing contamination of the final product.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Ethoxypropylamine103.162.06 g (2.4 mL)20.01.0 eq
Benzoyl Chloride140.572.81 g (2.3 mL)20.01.0 eq
Triethylamine (TEA)101.192.43 g (3.3 mL)24.01.2 eq
Dichloromethane (DCM)-100 mL--
1 M HCl (aq)-50 mL--
Sat. NaHCO₃ (aq)-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄-~10 g--

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxypropylamine (2.06 g, 20.0 mmol) and dichloromethane (100 mL). Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add triethylamine (2.43 g, 24.0 mmol) to the cooled solution.

  • Acyl Chloride Addition: While stirring vigorously at 0 °C, add benzoyl chloride (2.81 g, 20.0 mmol) dropwise over 15 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (50 mL).

    • Wash with saturated NaHCO₃ solution (50 mL).

    • Wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-ethoxypropyl)benzamide.

Analytical Quality Control

Ensuring the identity, purity, and quality of pharmaceutical intermediates is a critical step in drug manufacturing. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

The following diagram outlines a standard workflow for the characterization of 3-Ethoxypropylamine and its synthetic products.

G Start Sample (e.g., Reaction Product) GCMS GC-MS Analysis Start->GCMS HPLC HPLC-UV/MS Analysis Start->HPLC NMR NMR Spectroscopy ('H, ¹³C) Start->NMR Data1 Purity Assessment Volatile Impurities GCMS->Data1 Data2 Purity Assessment Non-Volatile Impurities HPLC->Data2 Data3 Structural Confirmation Functional Groups NMR->Data3 End QC Release Data1->End Data2->End Data3->End

Caption: Standard analytical workflow for quality control.

Recommended Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: Ideal for assessing the purity of the volatile 3-Ethoxypropylamine and for identifying volatile byproducts in a reaction mixture.

  • Protocol Outline:

    • Sample Prep: Dilute the sample (e.g., 1 µL) in a suitable solvent like dichloromethane or methanol (1 mL).

    • Injection: Inject 1 µL of the diluted sample into the GC-MS. Use a splitless injection for trace analysis.[13]

    • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

    • MS Detection: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 30-300.

    • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to an authentic standard.[3][13]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: Provides unequivocal structural confirmation of the starting material and the final product.

  • Protocol Outline:

    • Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Analyze the chemical shifts, integration values, and multiplicity patterns to confirm the expected structure. For 3-Ethoxypropylamine, one would expect characteristic signals for the ethyl group (a triplet and a quartet), three methylene groups, and the amine protons.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: The primary method for quantifying the purity of less volatile products like the synthesized amide.

  • Protocol Outline:

    • Sample Prep: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typical.

    • Detection: UV detection at a relevant wavelength (e.g., 254 nm for the benzamide product) or Mass Spectrometry (LC-MS) for enhanced specificity.[14]

    • Analysis: Calculate purity based on the relative peak area of the main component.

Conclusion

3-Ethoxypropylamine is a highly versatile and valuable intermediate for pharmaceutical research and development. Its dual functionality allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations like acylation and reductive amination. By understanding its chemical properties, applying robust and logically designed protocols, and verifying results with appropriate analytical techniques, researchers can effectively leverage this building block to accelerate the synthesis of novel pharmaceutical candidates. Adherence to strict safety protocols is paramount for the handling of this corrosive and flammable compound.

References

  • ChemBK. (2024, April 9). 1-(Ethoxymethyl)propylamine hydrochloride. Available at: [Link]

  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). Available at: [Link]

  • LookChem. Propylamine CAS 107-10-8: Properties, Applications, and Chemical Intermediate Uses. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Jasperse, C. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Aerosol Research. (2022). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Aerosol Research, 2(3), 119-130.
  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • National Institutes of Health. Propanolamine ethyl ether. PubChem. Available at: [Link]

  • Taylor & Francis Online. Propylamine – Knowledge and References. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega, 4(1), 2236–2245.
  • ResearchGate. (2026, January 11). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Wikipedia. Propylamine. Available at: [Link]

  • MDPI. (2022, December 4). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Available at: [Link]

  • Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Several Important Pharmaceutical Intermediates. Available at: [Link]

  • Patsnap. (2021, October 29). Synthesis process of methoxypropylamine. Eureka. Available at: [Link]

  • Pearson+. Propose mechanisms for the following reactions. Study Prep. Available at: [Link]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

  • Google Patents. (2019). Preparation method of 3-ethoxy propylamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Ethoxymethyl)propylamine Hydrochloride

Welcome to the Technical Support Center for the purification of 1-(Ethoxymethyl)propylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-(Ethoxymethyl)propylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining this critical intermediate in high purity from typical reaction mixtures.

Introduction

1-(Ethoxymethyl)propylamine hydrochloride is a primary amine salt utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is paramount, as residual impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and potential safety concerns in final products. This guide provides a framework for understanding common challenges in its purification and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(Ethoxymethyl)propylamine hydrochloride?

A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing similar amines is the reductive amination of a corresponding ketone.[2] Potential impurities from such a synthesis could include:

  • Unreacted starting materials: Residual ketone or ammonia/ammonium source.

  • Over-alkylation byproducts: Formation of secondary or tertiary amines.

  • Reductant-related byproducts: Borate salts if using sodium borohydride, for example.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Degradation products: Amines can be susceptible to oxidation.[3]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out is a common issue with amine salts, which can have low melting points or form eutectic mixtures with impurities.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexanes. This can often induce precipitation of the solid salt.

  • Solvent Evaporation with a Co-solvent: Dissolve the oil in a solvent in which it is soluble (e.g., isopropanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.

  • Conversion to Free Base and Back to Salt: If the oil persists, consider converting the hydrochloride salt back to the free amine with a base, extracting the free amine into an organic solvent, drying the organic layer, and then re-forming the hydrochloride salt under anhydrous conditions (e.g., by bubbling HCl gas through the solution or adding a solution of HCl in an anhydrous solvent like ether or isopropanol).[4]

Q3: I'm having trouble with recrystallizing my 1-(Ethoxymethyl)propylamine hydrochloride. What are some good solvent systems to try?

A3: For amine hydrochlorides, polar protic solvents are often a good starting point.

  • Single Solvent Systems: Isopropanol is frequently a good choice for recrystallizing amine hydrochlorides as it often provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures.[4] Ethanol can also be effective, though some amine hydrochlorides are highly soluble in it, which may lead to lower recovery.

  • Solvent/Anti-solvent Systems: A common and effective approach is to dissolve the crude salt in a minimal amount of a hot polar solvent like isopropanol or ethanol and then slowly add a less polar anti-solvent such as diethyl ether, ethyl acetate, or tetrahydrofuran (THF) until the solution becomes turbid. Re-heating to achieve a clear solution followed by slow cooling can yield high-purity crystals.

In-Depth Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

If after one or two recrystallization attempts, the purity of your 1-(Ethoxymethyl)propylamine hydrochloride does not improve significantly, consider the following:

Causality: The impurity may have very similar solubility properties to your desired product in the chosen solvent system. Alternatively, the impurity may be co-crystallizing with your product.

Troubleshooting Protocol:

  • Characterize the Impurity: If possible, obtain an NMR or LC-MS of the enriched impurity from the mother liquor to identify its structure. This will provide clues about its polarity and functional groups, aiding in the selection of a more appropriate purification method.

  • Employ an Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities.[5][6]

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution with a strong base (e.g., 2M NaOH) to a pH > 12 to convert the amine hydrochloride to the free amine.

    • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • The free amine can then be carefully distilled if it is a liquid and thermally stable.

    • To regenerate the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of anhydrous HCl (as a solution in ether or dioxane, or as a gas). The purified hydrochloride salt should precipitate.

  • Consider Chromatography of the Free Amine: While chromatography of amine hydrochlorides on silica gel is generally not recommended due to their high polarity and potential for strong interaction with the acidic silica, purification of the free amine can be effective.

    • Use a silica gel column, but deactivate it by pre-treating with a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 0.5-1% in the eluent).[7][8] This will minimize streaking and improve separation.

    • Alternatively, use a more inert stationary phase like alumina (basic or neutral).[9]

Issue 2: Poor Crystal Formation or Low Recovery During Recrystallization

Causality: This can be due to several factors including the use of too much solvent, a supersaturated solution that is reluctant to nucleate, or rapid cooling leading to the formation of fine, impure crystals.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Optimize Cooling Rate: For the highest purity crystals, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery. Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Selection: If recovery is consistently low, your product may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Experimental Protocols

Protocol 1: Recrystallization of 1-(Ethoxymethyl)propylamine Hydrochloride
  • Place the crude 1-(Ethoxymethyl)propylamine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Start with a small volume and add more in small portions as needed while heating and swirling.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

A reverse-phase HPLC method is suitable for determining the purity of the polar 1-(Ethoxymethyl)propylamine hydrochloride.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or by Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the hydrochloride salt in the initial mobile phase composition.

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[10][11][12]

Data Presentation

Table 1: Recommended Recrystallization Solvents and Anti-Solvents

Solvent (for dissolution)Anti-Solvent (for precipitation)Comments
IsopropanolDiethyl etherGood for inducing crystallization of highly soluble salts.
EthanolEthyl AcetateA slightly more polar anti-solvent option.
MethanolTetrahydrofuran (THF)Methanol is a very strong solvent; use sparingly.
WaterAcetoneUse if the compound is highly water-soluble and acetone-insoluble.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Troubleshooting Path Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purified Solid Purified Solid Recrystallization->Purified Solid Purity Check (HPLC/NMR) Purity Check (HPLC/NMR) Purified Solid->Purity Check (HPLC/NMR) Purity < 99% Purity < 99% Purity Check (HPLC/NMR)->Purity < 99% Fail Final Product Final Product Purity Check (HPLC/NMR)->Final Product Pass Acid-Base Extraction Acid-Base Extraction Purity < 99%->Acid-Base Extraction Free Base Purification (Distillation/Chromatography) Free Base Purification (Distillation/Chromatography) Acid-Base Extraction->Free Base Purification (Distillation/Chromatography) Salt Formation Salt Formation Free Base Purification (Distillation/Chromatography)->Salt Formation Salt Formation->Purified Solid

Caption: General workflow for the purification and troubleshooting of 1-(Ethoxymethyl)propylamine hydrochloride.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023-01-19). [Link]

  • ONEEZE. Purifying Amines Using Their Salts. (2014-11-02). [Link]

  • Reddit. Purification of strong polar and basic compounds. (2023-01-07). [Link]

  • Analytical method validation: A brief review. [Link]

  • Pawar, A. et al. Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, Vol. 12, Issue 8, August 2025. [Link]

  • ChemBK. 1-(Ethoxymethyl)propylamine hydrochloride. (2024-04-09). [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017-02-07). [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. (2007-06-25).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995-07). [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Characterization of 1-Ethoxybutan-2-amine

Executive Summary In the synthesis of bioactive small molecules—particularly kinase inhibitors and GPCR ligands—1-ethoxybutan-2-amine serves as a critical chiral building block. However, its structural similarity to regi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive small molecules—particularly kinase inhibitors and GPCR ligands—1-ethoxybutan-2-amine serves as a critical chiral building block. However, its structural similarity to regioisomers like 2-ethoxybutan-1-amine creates a significant risk of misidentification during quality control.

This guide provides a definitive technical comparison of the Mass Spectrometry (MS) performance of 1-ethoxybutan-2-amine against its primary structural alternatives. By leveraging Electron Ionization (EI) fragmentation mechanics, we establish a self-validating protocol to confirm regio-purity without reliance on complex NMR experiments.

Structural Analysis & Fragmentation Mechanics

The identification of 1-ethoxybutan-2-amine (


, MW 117.19) relies on the dominance of 

-cleavage
initiated by the nitrogen lone pair. Unlike ethers or alcohols, the ionization potential of the amine nitrogen is significantly lower, directing the fragmentation pathway almost exclusively.
The Core Mechanism: Nitrogen-Directed -Cleavage

Upon electron impact (70 eV), the molecular ion (


, m/z 117) forms a radical cation at the nitrogen. This triggers the homolytic cleavage of the 

bonds adjacent to the amine-bearing carbon (

).

There are two competing pathways:

  • Pathway A (Diagnostic for C2-Amine): Cleavage of the

    
     bond.
    
    • Loss: Ethoxymethyl radical (

      
      , 59 Da).
      
    • Product: A propyl-iminium ion (

      
      ).
      
    • Observed m/z: 58

  • Pathway B (Secondary): Cleavage of the

    
     bond.
    
    • Loss: Ethyl radical (

      
      , 29 Da).
      
    • Product: An ethoxy-substituted iminium ion (

      
      ).
      
    • Observed m/z: 88

Expert Insight: According to Stevenson’s Rule and the stability of the leaving radical, the loss of the larger radical (ethoxymethyl, mass 59) is kinetically favored over the smaller ethyl radical (mass 29). Therefore, m/z 58 is predicted to be the Base Peak (100% relative abundance) .

Comparative Performance: Distinguishing Alternatives

The true "performance" of an analytical method is its specificity. The table below contrasts the fragmentation signature of the target compound against its most common synthetic byproducts/isomers.

Table 1: Diagnostic Ion Comparison
CompoundStructurePrimary

-Cleavage
Diagnostic Base Peak (m/z)Secondary Ion
1-Ethoxybutan-2-amine (Target)

Loss of

(-59)
58 88 (M-29)
2-Ethoxybutan-1-amine (Alternative 1)

Loss of

(-101)
30 72 (M-45)*
N-Ethylbutan-2-amine (Alternative 2)

Loss of

(-29)
72 44 (M-73)

*Note: m/z 30 (


) is the universal fingerprint for primary amines with an unsubstituted 

-carbon. Its absence (or low intensity) in the target spectrum is a critical purity check.

Visualization of Fragmentation Pathways

The following diagram maps the specific fragmentation logic required to validate 1-ethoxybutan-2-amine.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 117 [Radical Cation on N] Path_A_Transition α-Cleavage (C1-C2 Bond) M_Ion->Path_A_Transition Path_B_Transition α-Cleavage (C2-C3 Bond) M_Ion->Path_B_Transition Fragment_58 Diagnostic Base Peak m/z 58 (Propyl-iminium Ion) Path_A_Transition->Fragment_58 Major Pathway (Loss of Larger Radical) Neutral_59 Neutral Loss: 59 Da (Ethoxymethyl Radical) Path_A_Transition->Neutral_59 Alternative_Ion Isomer Contrast: 2-Ethoxybutan-1-amine Base Peak: m/z 30 Fragment_58->Alternative_Ion Differentiates from Fragment_88 Secondary Diagnostic Ion m/z 88 (Ethoxy-iminium Ion) Path_B_Transition->Fragment_88 Minor Pathway Neutral_29 Neutral Loss: 29 Da (Ethyl Radical) Path_B_Transition->Neutral_29

Figure 1: Competitive


-cleavage pathways for 1-ethoxybutan-2-amine. The m/z 58 ion is the definitive confirmation signal.

Validated Experimental Protocol (GC-MS)

To replicate these results, use the following standardized workflow. This protocol minimizes thermal degradation and ensures sharp peak shapes for primary amines.

Phase 1: Sample Preparation
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Concentration: 1 mg/mL.

  • Derivatization (Optional but Recommended):

    • Why? Primary amines can adsorb to active sites in the GC liner, causing tailing.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Procedure: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 15 mins.

    • Shift: The m/z 58 peak will shift to m/z 154 (58 + 96 Da from

      
       group), providing a secondary confirmation layer.
      
Phase 2: Instrument Parameters
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)Non-polar stationary phase prevents amine interaction.
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Split Ratio 50:1Prevents detector saturation (amines ionize efficiently).
Ion Source EI (70 eV), 230°CStandard energy for reproducible spectral libraries.
Scan Range m/z 25–200Captures low mass diagnostic ions (30, 58) and molecular ion.[1][2][3]
Phase 3: Data Interpretation Criteria
  • Check Molecular Ion: Look for weak signal at m/z 117 (odd mass indicates odd nitrogen count).

  • Verify Base Peak: Confirm m/z 58 is the dominant peak (>90% relative abundance).

  • Exclusion Check: Ensure m/z 30 is <10% relative abundance. If m/z 30 is the base peak, the sample is the 1-amine isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4]

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[5] [Link]

  • PubChem. (2023). Compound Summary: 1-ethoxybutan-2-amine. National Library of Medicine.[6] [Link]

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Comparative

A Comparative Analysis of 1-methoxybutan-2-amine and 1-ethoxybutan-2-amine for Research and Development

In the landscape of specialty chemicals, primary amines bearing an ether linkage represent a critical class of intermediates, particularly valued in the synthesis of chiral building blocks for the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, primary amines bearing an ether linkage represent a critical class of intermediates, particularly valued in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. Their unique combination of a nucleophilic amine and a relatively inert ether moiety allows for versatile chemical modifications. This guide provides an in-depth, objective comparison of two such structurally related amines: 1-methoxybutan-2-amine and 1-(Ethoxymethyl)propylamine, the latter being more systematically named 1-ethoxybutan-2-amine.

This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, robust analytical methodologies for their characterization, and a discussion of their potential applications, supported by experimental rationale.

Molecular Profile and Physicochemical Properties

At first glance, 1-methoxybutan-2-amine and 1-ethoxybutan-2-amine are close structural analogs. The core difference lies in the terminal alkoxy group—a methoxy group in the former and an ethoxy group in the latter. This seemingly minor variation of a single methylene unit (CH₂) imparts subtle but distinct differences in their physical properties, such as molecular weight, boiling point, and density.

The name "1-(Ethoxymethyl)propylamine" is a common synonym that can be ambiguous. Based on established chemical nomenclature databases, it refers to the same structure as 1-ethoxybutan-2-amine, where the amine group is at the second position of a butane chain and the ether linkage is at the first position. This guide will use the clearer IUPAC-based nomenclature.

Below is a summary of their key properties.

Property1-methoxybutan-2-amine1-ethoxybutan-2-amine
Chemical Structure 1-methoxybutan-2-amine structure1-ethoxybutan-2-amine structure
IUPAC Name 1-methoxybutan-2-amine1-ethoxybutan-2-amine
Common Synonyms 1-(Methoxymethyl)propylamine; 2-Amino-1-methoxybutane1-(Ethoxymethyl)propylamine
CAS Number 63448-63-589585-14-8 (racemic)
Molecular Formula C₅H₁₃NOC₆H₁₅NO
Molecular Weight 103.16 g/mol 117.19 g/mol
Boiling Point 126.9 °C at 760 mmHgData not readily available
Density 0.849 g/cm³Data not readily available
Flash Point 26.9 °CData not readily available

The addition of the ethyl group in 1-ethoxybutan-2-amine increases its molecular weight and is expected to result in a higher boiling point and slightly different solubility profile compared to its methoxy counterpart due to increased van der Waals forces and lipophilicity.

Foundational Synthesis Approaches

Both amines can be synthesized through established organic chemistry pathways. A prevalent and highly effective method is the reductive amination of the corresponding ketone precursor.

  • 1-methoxybutan-2-amine is typically synthesized from 1-methoxybutan-2-one.

  • 1-ethoxybutan-2-amine is synthesized from 1-ethoxybutan-2-one.

These reactions can be performed using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. For producing enantiomerically pure amines, which are highly sought after in pharmaceutical development, biocatalytic reductive amination using transaminase enzymes offers a superior, stereoselective route.[1]

Comparative Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of these chemical intermediates. The following protocols provide a self-validating system for quality control.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds. It provides two layers of confirmation: the retention time (RT) from the gas chromatograph, which is characteristic under specific conditions, and the mass spectrum from the mass spectrometer, which provides a molecular fingerprint based on the compound's mass-to-charge ratio and fragmentation pattern. Due to their basicity, amines can sometimes exhibit poor peak shape on standard GC columns; derivatization or the use of amine-specific columns can mitigate this issue.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 100 ppm solution of the amine sample in a suitable solvent like dichloromethane or methanol.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for amines (e.g., a DB-5ms or a dedicated wax-type column).

  • GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Split Ratio: 50:1.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte. Due to its higher molecular weight, 1-ethoxybutan-2-amine is expected to have a slightly longer retention time than 1-methoxybutan-2-amine.

    • Analyze the mass spectrum. Look for the molecular ion peak (M⁺) at m/z 103 for 1-methoxybutan-2-amine and m/z 117 for 1-ethoxybutan-2-amine. The primary fragmentation pathway for such molecules is alpha-cleavage adjacent to the amine.

      • 1-methoxybutan-2-amine: Expect a prominent base peak at m/z 58 resulting from the cleavage between C2 and C3, forming the [CH(NH₂)CH₂OCH₃]⁺ fragment.

      • 1-ethoxybutan-2-amine: Expect a prominent base peak at m/z 72 from the analogous cleavage, forming the [CH(NH₂)CH₂OCH₂CH₃]⁺ fragment.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 100 ppm solution in Dichloromethane B Inject into GC A->B C Separation on Capillary Column B->C D Elution & Transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass Detection (m/z 40-200) E->F G Analyze Retention Time (RT) F->G H Analyze Mass Spectrum (Molecular Ion & Fragments) F->H I Confirm Identity & Purity G->I H->I

A simplified workflow for identity and purity analysis by GC-MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is standard, but the amine protons (-NH₂) may exchange or broaden; CD₃OD can be used to confirm their presence via D₂O exchange.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a standard proton-decoupled ¹³C NMR spectrum.

  • Data Analysis (Predicted Spectra):

    • 1-methoxybutan-2-amine (C₅H₁₃NO):

      • ¹H NMR (CDCl₃): Expect signals around δ 3.4 (s, 3H, -OCH₃), δ 3.2-3.3 (m, 2H, -CH₂O-), δ 2.8-2.9 (m, 1H, -CH(NH₂)-), δ 1.4-1.6 (m, 2H, -CH₂CH₃), δ 1.2 (br s, 2H, -NH₂), and δ 0.9 (t, 3H, -CH₂CH₃).

      • ¹³C NMR (CDCl₃): Expect 5 distinct signals corresponding to the five unique carbon atoms.

    • 1-ethoxybutan-2-amine (C₆H₁₅NO):

      • ¹H NMR (CDCl₃): The key difference will be the ethoxy group signals. Expect signals around δ 3.5 (q, 2H, -OCH₂CH₃), δ 3.3 (m, 2H, -CH₂O-), δ 2.8-2.9 (m, 1H, -CH(NH₂)-), δ 1.4-1.6 (m, 2H, -CH₂CH₃), δ 1.2 (t, 3H, -OCH₂CH₃), δ 1.2 (br s, 2H, -NH₂), and δ 0.9 (t, 3H, -CH(NH₂)CH₂CH₃). The protons on carbons attached to the ether oxygen typically appear in the 3-4 ppm range.

      • ¹³C NMR (CDCl₃): Expect 6 distinct signals corresponding to the six unique carbon atoms.

Logical Diagram for Structural Comparison

Structure_Comparison A 1-methoxybutan-2-amine C₅H₁₃NO MW: 103.16 imgA imgA A->imgA B 1-ethoxybutan-2-amine C₆H₁₅NO MW: 117.19 imgB imgB B->imgB

Direct structural comparison of the two amine analogs.

Potential Applications and Performance Outlook

The primary utility of these amines in drug development and fine chemical synthesis is as chiral synthons or building blocks. The chiral center at the C2 position makes them valuable for constructing enantiomerically pure molecules, where stereochemistry is critical for biological activity.

Furthermore, the broader class of alkoxyamines has gained significant attention as potential prodrugs and theranostic agents.[3][4] Alkoxyamines can undergo homolysis of the C-ON bond to release a transient, reactive alkyl radical and a persistent nitroxide radical.[5] While the subject molecules are not traditional alkoxyamines (R-O-N), their structural motifs are relevant to compounds used in these advanced applications. The choice between a methoxy and an ethoxy tail could be used to fine-tune properties such as:

  • Lipophilicity: The ethoxy group in 1-ethoxybutan-2-amine provides greater lipophilicity than the methoxy group, which can alter solubility, membrane permeability, and pharmacokinetic profiles of derivative compounds.

  • Steric Hindrance: The slightly larger ethoxy group may introduce different steric constraints in subsequent synthetic steps or in the binding of a final drug molecule to its biological target.

  • Metabolic Stability: The terminal methyl of the ethoxy group could be a site for oxidative metabolism, potentially leading to different metabolic pathways compared to the methoxy analog.

Conclusion

1-methoxybutan-2-amine and 1-ethoxybutan-2-amine are closely related yet distinct chemical entities. While they share a common structural backbone and are synthesized via similar methods, the substitution of a methyl for an ethyl group on the ether linkage provides a handle for modulating key physicochemical and potentially pharmacological properties. The choice between these two building blocks will depend on the specific downstream application, whether the goal is to alter solubility, steric profile, or metabolic fate of a target molecule. The analytical protocols detailed herein provide a comprehensive framework for ensuring the quality and identity of these valuable intermediates, empowering researchers to make informed decisions in their development pipelines.

References

  • 1-(Ethoxymethyl)propylamine hydrochloride. (2024). ChemBK. [Link]

  • Grépion, F., et al. (2021). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Chemical Science. [Link]

  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications. [Link]

  • Contente, M. L., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

  • Brémond, P., et al. (2012). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry. [Link]

  • Last week, 1-ethoxybutane was synthesized (shown below). Which sets of protons, indicated by the letters and arrows, showed absorptions between 3-4 ppm in the 1H NMR spectrum? (2025). Filo. [Link]

  • (2-Ethoxybutyl)amine. PubChem. [Link]

  • 2-Butanamine, 1-methoxy-. PubChem. [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

Sources

Validation

Technical Guide: Purity Validation of 1-(Ethoxymethyl)propylamine via GC-MS

Executive Summary 1-(Ethoxymethyl)propylamine (CAS: 69450-89-1) is a critical aliphatic ether-amine intermediate used in the synthesis of pharmaceutical active ingredients.[1] Its purity is paramount, as amine-related im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethoxymethyl)propylamine (CAS: 69450-89-1) is a critical aliphatic ether-amine intermediate used in the synthesis of pharmaceutical active ingredients.[1] Its purity is paramount, as amine-related impurities often possess high toxicity or mutagenic potential.[1]

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical technique for this compound.[1] While HPLC-UV is standard for many drugs, it fails here due to the analyte's lack of a chromophore. This document provides a field-proven, self-validating GC-MS protocol that overcomes the traditional challenges of amine analysis—specifically peak tailing and thermal instability—ensuring compliance with ICH Q2(R2) standards.

Technical Context & Compound Profile

The Analyte
  • Chemical Structure: A primary amine with a branched ether side chain.[1]

  • Key Properties:

    • Volatility:[2][3][4] Moderate (Boiling point est. 130–140°C).

    • Polarity: High (due to the primary amine

      
      ).[1]
      
    • Chromophore: Negligible (No aromatic rings or conjugation).

The Analytical Challenge

The primary amine group is capable of hydrogen bonding with active silanol sites (


) in standard GC column stationary phases. This results in:
  • Peak Tailing: Asymmetric peaks that ruin integration accuracy.[1]

  • Adsorption: Loss of analyte at trace levels (poor LOQ).

  • Ghost Peaks: Carryover from previous injections.[1]

Comparative Analysis: Selecting the Right Tool

The following table objectively compares GC-MS against common alternatives for aliphatic amine analysis.

FeatureGC-MS (Recommended) HPLC-UV Potentiometric Titration H-NMR
Specificity High. Mass spectral fingerprint identifies impurities.[1]Low. Requires derivatization (e.g., Dansyl-Cl) to be seen; co-elution risks.[1]None. Measures total basicity, not specific purity.High (Structure). Excellent for ID, but poor for trace impurities (<0.1%).
Sensitivity (LOD) High (ppm level). Ideal for trace impurity analysis.Medium. Limited by derivatization efficiency and background noise.Low. Only suitable for assay (>98%), not impurity profiling.Low. Typically >0.5% detection limit.[1]
Throughput High. <15 min run time with direct injection.[1]Low. Requires lengthy pre-column derivatization steps.[1]High. Fast, but data is insufficient for regulatory release.Medium.
Suitability Excellent. Volatile analyte fits GC perfectly.[1]Poor. Analyte has no UV absorbance; "blind" analysis.Complementary. Good for "Assay" value, useless for "Purity".Structural Confirmation.

Method Development Strategy

Decision Matrix: Method Selection

MethodSelection Start Start: 1-(Ethoxymethyl)propylamine Analysis CheckChromophore Does it have UV Chromophore? Start->CheckChromophore CheckVolatility Is it Volatile? CheckChromophore->CheckVolatility No HPLC HPLC-UV (Requires Derivatization) CheckChromophore->HPLC Yes CheckVolatility->HPLC No GC_Choice GC-MS Path CheckVolatility->GC_Choice Yes ColumnSelect Column Selection Strategy GC_Choice->ColumnSelect StandardCol Standard 5-MS Column ColumnSelect->StandardCol BaseCol Base-Deactivated Column (Rtx-5 Amine / CP-Volamine) ColumnSelect->BaseCol Result1 Severe Tailing Poor Quantitation StandardCol->Result1 Result2 Symmetric Peaks High Precision BaseCol->Result2

Figure 1: Decision tree highlighting the necessity of base-deactivated columns for aliphatic amines to ensure data integrity.

Experimental Protocol (Standardized)

This protocol is designed for Direct Injection using a base-modified stationary phase.[1]

Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: Rtx-5 Amine or Agilent CP-Volamine (30m x 0.32mm x 1.0µm).[1]

    • Why: These columns incorporate basic functional groups into the stationary phase, neutralizing silanols and ensuring sharp amine peaks.

  • Inlet: Split/Splitless.

    • Mode:Split (20:1) .

    • Temperature: 250°C.

    • Liner: Ultra Inert with glass wool (deactivated).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Focuses volatiles).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Post-run bake out).

  • MS Detection:

    • Source Temp: 230°C.[1]

    • Quad Temp: 150°C.

    • Mode: Scan (35–450 amu) for purity profiling.

Sample Preparation
  • Diluent: Methanol (LC-MS Grade).

    • Note: Do not use Acetone or Ethyl Acetate, as they can react with primary amines to form imines/amides over time.

  • Stock Solution: Weigh 50 mg analyte into 50 mL volumetric flask (1000 ppm).

  • Test Solution: Dilute Stock 1:10 to achieve 100 ppm.

Validation Framework (ICH Q2 R2)

To prove this method works, you must perform the following validation experiments.

Specificity (The "Purity" Check)
  • Objective: Demonstrate that the main peak is not masking impurities (co-elution).

  • Procedure:

    • Inject the Test Solution.

    • Use Peak Purity software (Mass Spectral Deconvolution) to check the apex, leading edge, and trailing edge of the main peak.

    • Acceptance: The Mass Spectrum must be consistent across the entire peak width (>95% match factor).

Linearity & Range
  • Objective: Confirm the detector response is proportional to concentration.

  • Levels: 5 levels ranging from 0.1% (impurity limit) to 120% (nominal concentration).

    • Example: 1, 10, 50, 100, 120 ppm.

  • Acceptance:

    
    .[1][5]
    
Limit of Detection/Quantitation (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • Procedure: Inject dilute samples until S/N is ~3 (LOD) and ~10 (LOQ).

  • Target: For purity analysis, LOQ should be

    
     of the target concentration.
    
Validation Workflow Diagram

ValidationWorkflow Step1 1. System Suitability (Tailing Factor < 1.5) Step2 2. Specificity (MS Spectral Match) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.995) Step2->Step3 Step4 4. Accuracy/Recovery (Spike @ 80, 100, 120%) Step3->Step4 Step5 5. Precision (6 Injections, RSD < 2%) Step4->Step5

Figure 2: Step-by-step validation sequence aligned with ICH Q2(R2) guidelines.

Data Presentation: Expected Results

When reporting your validation, summarize data as follows:

ParameterAcceptance CriteriaTypical Result (GC-MS)
Retention Time (RT) RSD

0.5%
0.08%
Peak Area Precision RSD

2.0%
1.2%
Tailing Factor (

)

2.0 (for amines)
1.3 (on Base-Deactivated Col)
Linearity (

)

0.995
0.9992
LOD S/N

3:1
0.5 ppm

Troubleshooting & Optimization

  • Symptom: Peak tailing increases over time.[1]

    • Cause: Accumulation of non-volatiles in the liner or column head.

    • Fix: Trim 10cm from the column inlet and replace the glass liner.

  • Symptom: Split peaks.[1]

    • Cause: Solvent mismatch or injection speed too slow.[1]

    • Fix: Ensure diluent (Methanol) focuses well at 50°C; increase split ratio.

  • Alternative: If direct injection fails due to matrix interference, use Derivatization .

    • Reagent: Trifluoroacetic Anhydride (TFAA).[2][6][7][8]

    • Reaction: Incubate sample with TFAA at 60°C for 30 mins. This converts the amine to an amide, improving volatility and shape.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

  • Restek Corporation. (2020).[1] Analysis of Amines by GC: Optimizing Column Choice. Restek Technical Library.[1] [Link]

  • Little, J. L. (1999). Gas Chromatography-Mass Spectrometry of Amine Derivatives.[1][2][5][9] Journal of Chromatography A. [Link]

  • PubChem. (2023). Compound Summary: 3-Ethoxypropylamine (Structural Analog).[1] National Library of Medicine. [Link]

Sources

Comparative

Benchmarking Elemental Analysis Protocols for Amine Hydrochloride Salts

Executive Summary For pharmaceutical researchers, amine hydrochloride salts represent a specific analytical paradox. While they improve the solubility and bioavailability of Active Pharmaceutical Ingredients (APIs), thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers, amine hydrochloride salts represent a specific analytical paradox. While they improve the solubility and bioavailability of Active Pharmaceutical Ingredients (APIs), their physicochemical properties—specifically hygroscopicity and halogen interference —render standard Elemental Analysis (EA) protocols prone to systematic error.

This guide moves beyond basic instrument operation to establish a comparative validation framework . We analyze why standard combustion (CHN) often fails for these salts and propose a Hybrid Stoichiometric Protocol that integrates combustion data with potentiometric precision to ensure 99.9% confidence in molecular formula confirmation.

Part 1: The Technical Challenge

Standard organic reference materials (e.g., Acetanilide) do not mimic the combustion behavior of amine hydrochlorides. Two specific failure modes occur:

  • The Halogen Trap: Chlorine (

    
    ) released during combustion reacts with the tin capsule and combustion tube reagents, forming volatile metal chlorides or coating the reduction copper. This leads to low Nitrogen recovery  due to detector signal interference or incomplete reduction of 
    
    
    
    .
  • The Hygroscopic Drift: Amine HCl salts are often deliquescent. A standard microbalance weighing cycle (30–60 seconds) is long enough for the sample to adsorb atmospheric moisture, artificially lowering the Carbon/Nitrogen % by weight.

Part 2: Strategic Comparison of Methods

We compare the three dominant methodologies for validating amine HCl stoichiometry.

Method A: Dynamic Flash Combustion (CHN Analysis)

The modified Dumas method.

  • Mechanism: Sample is combusted at >950°C in oxygen.

    
     is scrubbed by silver-based reagents; 
    
    
    
    is detected via Thermal Conductivity Detection (TCD).
  • Pros: Simultaneous C, H, and N determination; low sample requirement (<2 mg).

  • Cons: High maintenance (Cl consumes scrubbers rapidly); "Memory effects" from halogen accumulation.

  • Verdict: Excellent for purity, but requires aggressive scrubbing and combustion aids .

Method B: Potentiometric Titration

The electrochemical standard.

  • Mechanism: Dissolution of the salt followed by titration with Silver Nitrate (

    
    ) using a silver billet electrode.
    
  • Pros: Absolute specificity for Chloride; unaffected by organic impurities; high precision (<0.1% RSD).

  • Cons: Measures only the counter-ion (

    
    ), not the organic backbone.
    
  • Verdict: The anchor method for determining the precise Salt:Base ratio (stoichiometry).

Method C: Combustion Ion Chromatography (CIC)

The modern integrated approach.

  • Mechanism: Sample combustion followed by absorption of gases into solution and analysis via Ion Chromatography.[1]

  • Pros: Can determine Halogens and Sulfur simultaneously with high sensitivity.

  • Cons: High equipment cost; lower throughput than standard CHN.

  • Verdict: Best for trace impurity analysis, overkill for routine stoichiometry.

Summary Data Table
FeatureDynamic Combustion (CHN)Potentiometric TitrationCombustion IC (CIC)
Primary Analyte C, H, NCl⁻ (Counter-ion)F, Cl, Br, I, S
Precision (RSD) ± 0.3%± 0.1%± 1.0%
Sample Mass 1–3 mg50–100 mg10–50 mg
Interference Halogens (requires scrubbing)Ionic Strength / pHMatrix effects
Throughput High (5 mins/sample)Medium (10 mins/sample)Low (20 mins/sample)
Cost Per Run LowVery LowHigh

Part 3: Reference Standard Selection

Do not use Acetanilide for Amine HCl calibration. You must use a standard that contains both Nitrogen and Chlorine to validate the scrubber efficiency.

Recommended Primary Standard: S-Benzylthiuronium Chloride

  • Formula:

    
    
    
  • Why: It contains a 1:1 stoichiometric ratio of a difficult-to-combust structure (Sulfur + Chlorine + Nitrogen). If your instrument recovers the theoretical N (13.82%) and S (15.82%) from this, your scrubber capacity is verified.

Alternative: Cystine (for S/N checks) + Ammonium Chloride (for pure N/Cl checks).

Part 4: The Hybrid Validation Protocol (Step-by-Step)

This protocol uses Titration to anchor the stoichiometry and Combustion to verify the organic purity.

Phase 1: Sample Preparation (The "Zero-Moisture" Rule)
  • Drying: Dry the amine HCl salt in a vacuum oven at 40°C for 4 hours.

  • TGA Check: Run a rapid Thermogravimetric Analysis (TGA). If weight loss < 0.5% up to 100°C, proceed.

  • Handling: Store sample in a desiccator. All weighing must be done in a closed microbalance or glove box if the critical relative humidity (CRH) is <40%.

Phase 2: The "Anchor" Titration (Chloride Determination)

Validates the Salt Stoichiometry (Mono- vs. Dihydrochloride).

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL of 2M

    
     (Acidify to prevent carbonate interference).
    
  • Titrate with 0.1 M

    
     using an autotitrator with a Silver Ring Electrode.
    
  • Calculation:

    
    
    
Phase 3: Modified CHN Combustion

Validates the Organic Purity.

  • Weighing: Weigh 2.0 mg (±0.1 mg) into a Tin (Sn) Capsule .

    • Note: Tin is exothermic upon oxidation, raising the local temperature to ~1800°C to ensure complete bond rupture.

  • Additive: Add 5–10 mg of Tungsten Oxide (

    
    )  powder to the capsule.
    
    • Mechanism:[2]

      
       acts as an oxygen donor and prevents the formation of refractory carbon carbides.
      
  • Scrubber Check: Ensure the reduction tube contains fresh Silver Tungstate (

    
    ) on Magnesium Oxide (
    
    
    
    ) to trap the Chlorine gas (
    
    
    ) and prevent it from poisoning the thermal conductivity detector.
  • Run: Execute using a "High Oxygen" or "Boost" method profile.

Phase 4: Data Correlation (The Self-Validating Step)

Compare the Theoretical N/Cl molar ratio with the Experimental ratio.

  • If Titration Cl is correct but CHN Nitrogen is low

    
     Scrubber exhaustion or incomplete combustion.
    
  • If both are low

    
     Sample is wet (solvate/hydrate).
    

Part 5: Workflow Visualization

AmineAnalysis Start Start: Amine HCl Sample Drying Vacuum Drying (40°C) + TGA Check Start->Drying Decision Is Sample Dry? Drying->Decision Decision->Drying Moisture > 0.5% Titration Path A: Potentiometric Titration (AgNO3) Decision->Titration Dry Combustion Path B: CHN Combustion (w/ WO3 Additive) Decision->Combustion Dry Calc_Cl Calculate % Cl (Stoichiometry Anchor) Titration->Calc_Cl Calc_CHN Calculate % N, C, H (Purity Check) Combustion->Calc_CHN Validation Calculate Molar Ratio N/Cl Compare to Theory Calc_Cl->Validation Calc_CHN->Validation Pass PASS: Ratio matches Theory ±0.3% Validation->Pass Match Fail FAIL: Discrepancy Validation->Fail Mismatch

Figure 1: The Hybrid Validation Workflow. Parallel execution of Titration (for Cl) and Combustion (for N) provides a self-checking mechanism for stoichiometric accuracy.

References

  • Exeter Analytical. (2020). Microanalysis - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. University of Illinois. Link

  • Metrohm. (2019). Chloride titrations with potentiometric indication. Application Bulletin AB-130.[3] Link

  • PerkinElmer. (2010). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Link

  • Elemental Microanalysis. (2024). Benzylthiuronium Chloride Reference Materials. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Operating Principles. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethoxymethyl)propylamine hydrochloride
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Reactant of Route 2
1-(Ethoxymethyl)propylamine hydrochloride
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